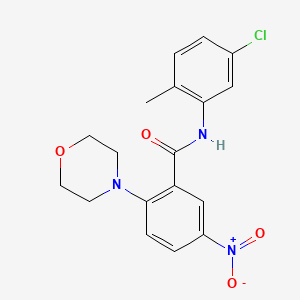![molecular formula C23H24N2O3 B4195318 N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been found to reduce the levels of reactive oxygen species, which are implicated in oxidative stress. Additionally, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to improve cognitive function and motor coordination in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its high yield during synthesis, making it suitable for large-scale production. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide shows great promise for its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and investigating its efficacy in human clinical trials. Additionally, further studies should investigate the potential use of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is a novel compound that exhibits promising pharmacological properties. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The synthesis method of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is efficient, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(16-28-18-10-2-1-3-11-18)20-14-25(21-13-7-6-12-19(20)21)15-23(27)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLROBPNKKGSMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195312.png)

![N-[(4-fluorophenyl)acetyl]phenylalaninamide](/img/structure/B4195324.png)
![methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4195329.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4195342.png)